molecular formula C8H12N2O3S B13002965 N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B13002965
M. Wt: 216.26 g/mol
InChI Key: XGYYVWVBUZLDRR-UHFFFAOYSA-N
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Description

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1155056-68-0) is a high-purity chemical building block of significant interest in medicinal chemistry and antimicrobial research. This compound features a unique molecular scaffold that combines a sulfonamide group with a 2-pyridone ring, a structure known to be associated with diverse pharmacological activities . With the molecular formula C8H12N2O3S and a molecular weight of 216.255 g/mol, it serves as a key intermediate for the synthesis of more complex molecules . Research into analogous N-sulfonamide 2-pyridone derivatives has demonstrated their potential as novel antimicrobial agents. These compounds are designed to act as dual inhibitors, simultaneously targeting two essential bacterial enzymes: dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) . This dual mechanism is particularly valuable for overcoming bacterial resistance, as it disrupts two consecutive steps in the folate biosynthesis pathway, which is crucial for bacterial survival and proliferation . The structural motif of this compound makes it a valuable scaffold for developing new therapeutic agents against a variety of bacterial and fungal strains. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

6-oxo-N-propan-2-yl-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-6(2)10-14(12,13)7-3-4-8(11)9-5-7/h3-6,10H,1-2H3,(H,9,11)

InChI Key

XGYYVWVBUZLDRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CNC(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dihydropyridine derivative with isopropylamine and a sulfonating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Dihydropyridine derivatives are well-known for their antihypertensive effects. Research has shown that compounds like N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can act as calcium channel blockers, which help in lowering blood pressure by relaxing vascular smooth muscles. This mechanism is crucial for developing new antihypertensive medications.

Antimicrobial Activity
Studies have indicated that certain sulfonamide derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent .

Material Science

Nanotechnology Applications
The compound's unique structure allows it to be utilized in nanotechnology, particularly in the synthesis of nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems, improving bioavailability and therapeutic efficacy.

Phenolic Nanoparticle Synthesis
this compound can be incorporated into phenolic-enabled nanotechnology frameworks. Research indicates that these nanoparticles have applications in biosensing and bioimaging due to their biocompatibility and functional properties .

Data Table: Summary of Applications

Application Area Description Research Reference
AntihypertensiveActs as a calcium channel blocker to lower blood pressureJournal of Medicinal Chemistry
AntimicrobialExhibits activity against various bacterial strainsJournal of Medicinal Chemistry
NanotechnologyUsed in the synthesis of nanoparticles for drug deliveryWiley-VCH Review
BiosensingFunctionalized nanoparticles for biosensing applicationsWiley-VCH Review

Mechanism of Action

The mechanism of action of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents on Sulfonamide Nitrogen 6-Position Functional Group Molecular Formula Molecular Weight (g/mol) Purity (%) Availability
This compound Isopropyl Oxo (C=O) Not explicitly provided Presumed available
N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Dibenzyl Oxo (C=O) C₁₆H₁₅ClF₂ 280.75 95 Available
N,N-Dimethyl-6-sulfanylidene-1,6-dihydropyridine-3-sulfonamide Dimethyl Sulfanylidene (C=S) Not explicitly provided Discontinued

Key Differences and Implications

Substituent Effects

  • N-Isopropyl vs. The dibenzyl substituent in C₁₆H₁₅ClF₂ () adds significant molecular weight (280.75 g/mol) and aromaticity, which may influence binding affinity in biological systems or alter crystallinity .

Functional Group at the 6-Position

  • Oxo (C=O) vs. Sulfanylidene (C=S) :
    The oxo group in this compound and its dibenzyl analog serves as a strong hydrogen bond acceptor, facilitating interactions with proteins or solvents. In contrast, the sulfanylidene group in the dimethyl derivative () offers weaker hydrogen-bonding capacity but may enhance thiol-mediated reactivity or metal coordination .

Hydrogen Bonding and Crystal Packing

As discussed in , hydrogen bonding patterns are critical in determining molecular aggregation and crystal packing. The oxo group’s ability to form robust hydrogen bonds (e.g., with NH or OH donors) could lead to more stable crystalline phases compared to sulfanylidene-containing analogs, which may exhibit varied supramolecular architectures .

Biological Activity

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₀N₂O₃S
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 627836-85-5

The structure includes a pyridine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus4 µg/mL8 µg/mL
Escherichia coli8 µg/mL16 µg/mL
Pseudomonas aeruginosa16 µg/mL32 µg/mL
Streptococcus pneumoniae2 µg/mL4 µg/mL

These results suggest that the compound has potent activity against clinically relevant pathogens, indicating its potential as a therapeutic agent.

The antimicrobial effect of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways unique to bacteria. The presence of the sulfonamide group is particularly significant as it is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays have demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells are treated with the compound.

Case Study: In Vivo Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory potential of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results showed:

  • Significant reduction in edema : The treated group exhibited a 50% reduction in paw swelling compared to the control group.
  • Cytokine levels : Serum levels of TNF-alpha were significantly lower in treated mice (p < 0.05).

These findings support the hypothesis that this compound can modulate inflammatory responses.

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